molecular formula C8H7N3O B1316605 3-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 5378-35-8

3-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No.: B1316605
CAS No.: 5378-35-8
M. Wt: 161.16 g/mol
InChI Key: BNGIMWCROMYOKW-UHFFFAOYSA-N
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Description

3-(1,3,4-Oxadiazol-2-yl)aniline is a heterocyclic compound with the molecular formula C8H7N3O. It consists of an aniline moiety attached to a 1,3,4-oxadiazole ring.

Biochemical Analysis

Biochemical Properties

3-(1,3,4-Oxadiazol-2-yl)aniline plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been shown to modulate the activity of kinases and other signaling proteins, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For instance, its interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are facilitated by the compound’s ability to form stable complexes with its target biomolecules .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to the formation of inactive metabolites . In in vitro studies, this compound has shown consistent activity over short periods, but its efficacy may decrease with prolonged exposure due to degradation . In in vivo studies, the compound’s stability is influenced by factors such as pH, temperature, and the presence of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings underscore the importance of dosage optimization in the use of this compound for therapeutic purposes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites . These factors collectively determine the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it may affect energy production and apoptosis . The precise localization of this compound within cells is essential for its role in various biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1,3,4-oxadiazol-2-yl)aniline involves the reaction of isatins with hydrazides. This process includes consecutive condensation, base-promoted ring-opening, and copper-catalyzed decarboxylative coupling to form the oxadiazole ring . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,4-Oxadiazol-2-yl)aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGIMWCROMYOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585494
Record name 3-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-35-8
Record name 3-(1,3,4-Oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3,4-oxadiazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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